molecular formula C6H3Br2FO2S B1316075 Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate CAS No. 395664-58-1

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

Cat. No.: B1316075
CAS No.: 395664-58-1
M. Wt: 317.96 g/mol
InChI Key: CUZHIRPKCADYDJ-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate (CAS: 395664-58-1) is a halogenated thiophene derivative featuring a carboxylate ester functional group. Its structure consists of a thiophene ring substituted with bromine atoms at the 4- and 5-positions, a fluorine atom at the 3-position, and a methyl ester group at the 2-position. This compound is typically utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials due to its electron-deficient aromatic system, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) . Commercial availability is documented with a purity of 95% (Combi-Blocks), highlighting its role in high-precision synthetic workflows .

Properties

IUPAC Name

methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2FO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZHIRPKCADYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573779
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395664-58-1
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395664-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Thiophene Derivatives

Fluorination at the 3-position of thiophene rings is often achieved via electrophilic fluorination or by using fluorinated precursors. Literature on related compounds (e.g., 2,5-dibromo-3-fluoro-4-alkylthiophenes) shows that fluorination can be introduced early in the synthetic sequence, often before bromination.

Selective Dibromination

Selective bromination at the 4 and 5 positions of thiophene rings is commonly performed using bromine or N-bromosuccinimide (NBS) in a controlled environment:

  • Solvent: Dichloromethane (CH2Cl2) is preferred for its ability to dissolve both reactants and control reaction rate.
  • Temperature: Low temperatures (0–5 °C) are critical to avoid overbromination and side reactions.
  • Light Sensitivity: Reactions are conducted in the absence of light to prevent radical side reactions.
  • Workup: After bromination, the reaction mixture is quenched with a sodium sulfite solution to remove excess bromine, followed by extraction and purification.

A representative bromination procedure for similar thiophene derivatives is as follows:

Step Reagents & Conditions Outcome
Bromination Br2 or NBS in CH2Cl2 at 0 °C, dark Selective dibromination at 4,5-positions
Quenching Saturated sodium sulfite solution Removal of excess bromine
Extraction Organic solvent extraction (CH2Cl2) Isolation of brominated product
Purification Silica gel chromatography, preparative GPC Pure dibromo-fluorothiophene derivative

Esterification

If starting from the carboxylic acid, methyl esterification is typically performed by:

  • Reagents: Methanol with acid catalyst (e.g., sulfuric acid or HCl) or via methylation agents such as diazomethane.
  • Conditions: Reflux or room temperature depending on the method.
  • Purification: Removal of excess reagents and purification by chromatography.

Alternatively, the methyl ester may be introduced prior to halogenation steps to improve regioselectivity and stability.

Example Synthetic Route Summary

Step Reaction Conditions Yield Notes
1 Fluorination of thiophene precursor Electrophilic fluorination or fluorinated starting material Not always isolated Fluorine introduced at 3-position
2 Dibromination at 4,5-positions Br2 or NBS in CH2Cl2, 0–5 °C, dark ~80–90% (based on related compounds) Selective dibromination without isomerization
3 Esterification to methyl ester Methanol, acid catalyst or methylation agent High yield Methyl ester formation

Research Findings and Analytical Data

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic signals for methyl ester and thiophene protons.
    • ^13C NMR confirms carbon environments, with coupling constants indicating fluorine substitution.
    • ^19F NMR shows fluorine resonance around −123 to −124 ppm, consistent with fluorothiophene derivatives.
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C6H3Br2FO2S.
  • Purification:

    • Silica gel chromatography and preparative gel permeation chromatography (GPC) are effective for isolating pure product.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Thiophene-2-carboxylic acid or methyl ester derivatives
Fluorination Method Electrophilic fluorination or fluorinated precursor
Bromination Agent Bromine (Br2) or N-bromosuccinimide (NBS)
Solvent Dichloromethane (CH2Cl2)
Temperature 0–5 °C
Reaction Time 1–2 hours
Quenching Agent Saturated sodium sulfite solution
Purification Silica gel chromatography, preparative GPC
Analytical Techniques ^1H, ^13C, ^19F NMR, HRMS

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products Formed:

Scientific Research Applications

Synthesis of Functional Materials

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various functionalized thiophene derivatives. Thiophene compounds are known for their electronic properties and are widely used in organic electronics, including:

  • Organic Photovoltaics : Thiophene derivatives can be utilized to create conductive polymers that enhance the efficiency of solar cells. The presence of bromine and fluorine atoms in this compound can improve the solubility and processability of these materials in organic solvents, which is crucial for film formation in photovoltaic devices .
  • Light Emitting Diodes (LEDs) : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of halogens can modify the electronic band structure, enhancing luminescent properties .

Pharmaceutical Applications

Recent studies have highlighted the potential pharmacological activities associated with thiophene derivatives. This compound may exhibit:

  • Antimicrobial Properties : Research indicates that thiophene-based compounds can possess significant antimicrobial activity. The structural modifications provided by bromine and fluorine can enhance interaction with biological targets, potentially leading to new antimicrobial agents .
  • Anti-inflammatory Effects : Similar to other thiophene compounds, this compound may have anti-inflammatory properties. This has been observed in related thiophene derivatives that show efficacy in reducing inflammation and pain .

Case Study 1: Synthesis of Regioregular Polythiophenes

A study demonstrated the use of this compound as a precursor in nickel-catalyzed polymerization reactions to produce regioregular polythiophenes. These polythiophenes exhibited enhanced electrical conductivity and stability compared to their non-brominated counterparts. The incorporation of halogen atoms was crucial for achieving high molecular weights and desired regioregularity .

Case Study 2: Antimicrobial Activity

In a comparative study on various thiophene derivatives, this compound showed promising results against Mycobacterium tuberculosis. The compound was tested alongside other derivatives, revealing that modifications with bromine and fluorine significantly improved its inhibitory effects on bacterial growth .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Organic ElectronicsUsed in photovoltaic cells and OLEDsEnhanced conductivity and processability
Pharmaceutical DevelopmentPotential antimicrobial and anti-inflammatory effectsNew therapeutic agents with low toxicity
Polymer SynthesisPrecursor for regioregular polythiophenesImproved electrical properties

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity by forming halogen bonds and other non-covalent interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic core (thiophene, benzene, or furan) and substituent patterns. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Physicochemical Comparison of Methyl 4,5-Dibromo-3-Fluorothiophene-2-Carboxylate and Analogs

Compound Name Heterocycle Substituents Molecular Formula CAS Number Purity Key Applications/Notes
This compound Thiophene 4-Br, 5-Br, 3-F, 2-COOCH₃ C₆H₃Br₂FO₂S 395664-58-1 95% Cross-coupling reactions, intermediates
Methyl 4,5-dibromothiophene-2-carboxylate Thiophene 4-Br, 5-Br, 2-COOCH₃ C₆H₄Br₂O₂S 74896-66-5 97% Less electron-deficient than fluorinated analog; lower reactivity in electrophilic substitutions
Methyl 2,6-dibromo-3-fluorobenzoate Benzene 2-Br, 6-Br, 3-F, COOCH₃ C₈H₅Br₂FO₂ 1804417-05-7 95% Aromatic substitution reactions; higher steric hindrance due to ortho-bromine
Methyl 3,4-dibromo-2-fluorobenzoate Benzene 3-Br, 4-Br, 2-F, COOCH₃ C₈H₅Br₂FO₂ 1807032-90-1 98% Enhanced meta-directing effects for further functionalization
Methyl 4,5-dibromo-2-furoate Furan 4-Br, 5-Br, 2-COOCH₃ C₆H₄Br₂O₃ 54113-41-6 98% Less aromatic stability vs. thiophene; prone to ring-opening under harsh conditions

Key Comparative Insights

Electronic Effects: The fluorine atom in this compound increases the electron-withdrawing character of the thiophene ring compared to its non-fluorinated analog (CAS 74896-66-5), making it more reactive toward nucleophilic aromatic substitution (NAS) . Benzene-based analogs (e.g., Methyl 2,6-dibromo-3-fluorobenzoate) exhibit lower π-electron density than thiophene derivatives, reducing their suitability for metal-catalyzed coupling reactions .

Steric and Regiochemical Considerations :

  • Ortho-substituted bromine in Methyl 2,6-dibromo-3-fluorobenzoate introduces steric hindrance, limiting access to the carbonyl group for further derivatization .
  • In contrast, the thiophene core’s smaller atomic radius allows for tighter coordination with transition-metal catalysts, enhancing catalytic efficiency in cross-coupling reactions .

Stability and Reactivity :

  • Furan derivatives (e.g., Methyl 4,5-dibromo-2-furoate) are less thermally stable than thiophene analogs due to furan’s lower aromatic resonance energy, which can lead to ring degradation under high-temperature conditions .
  • The presence of bromine at the 4- and 5-positions in the thiophene compound provides steric protection to the fluorine atom, reducing susceptibility to hydrolytic defluorination .

Research and Application Notes

  • Synthetic Utility : this compound’s dual halogenation pattern enables sequential functionalization, such as selective debromination or fluorination retention in multi-step syntheses .
  • Limitations : Unlike benzene-based esters, thiophene derivatives may require specialized catalysts (e.g., Pd/phosphine complexes) to mitigate sulfur-poisoning effects in coupling reactions .

Biological Activity

Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in organic synthesis. The presence of bromine and fluorine substituents enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. A study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range .

The mechanism underlying the anticancer activity of this compound involves the modulation of key signaling pathways. It has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Furthermore, it enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis in cancer cells .

Comparative Biological Activity

Compound Cell Line Tested IC50 (µM) Mechanism
This compoundMCF-7~5PI3K/Akt/mTOR inhibition
Methyl 4-bromo-3-hydroxythiophene-2-carboxylateMCF-7~10Apoptosis induction
5-FluorouracilVarious~20RNA synthesis inhibition

Case Studies

  • In Vivo Studies : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
  • Synergistic Effects : A study explored the combination of this compound with conventional chemotherapeutics such as doxorubicin. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity in humans.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a thiophene carboxylate precursor. Bromination at the 4- and 5-positions can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Fluorination at the 3-position may require electrophilic fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride), with careful monitoring of reaction time to avoid over-fluorination or side reactions. Regioselectivity is influenced by steric and electronic effects: bromine’s directing properties and the electron-withdrawing ester group guide substitution patterns. Preferential bromination at the 4- and 5-positions is supported by analogous protocols for ethyl 3,5-dibromothiophene-2-carboxylate synthesis .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should show distinct signals for the methyl ester (δ ~3.8–4.0 ppm), fluorine coupling (via 19F^{19}\text{F}-NMR), and bromine-induced deshielding in aromatic protons.
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in crystallographic studies of fluorinated thiophene derivatives like Methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 3-position activates the thiophene ring toward nucleophilic aromatic substitution but may deactivate positions for palladium-catalyzed coupling. Bromine’s size and electronegativity enhance oxidative addition in cross-coupling reactions. Experimental design should include:

  • Screening palladium catalysts (e.g., Pd(PPh3_3)4_4, PdCl2_2(dppf)) and bases (K2_2CO3_3, Cs2_2CO3_3) to optimize coupling efficiency.
  • Monitoring competing debromination pathways using GC-MS or in situ 19F^{19}\text{F}-NMR .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in:

  • Aqueous buffers (pH 1–12) at 25–80°C to assess ester hydrolysis.
  • Dry DMSO or THF under inert atmospheres to evaluate thermal decomposition (TGA/DSC).
  • Hydrolysis rates can be quantified via HPLC, comparing degradation products (e.g., free carboxylic acid) to reference standards. Analogous studies on ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate suggest ester stability is pH-dependent, with rapid hydrolysis under strongly acidic/basic conditions .

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties or biological interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and halogen bond strengths.
  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with halogen-binding pockets), leveraging crystallographic data from fluorinated heterocycles .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral data for this compound: How to resolve them?

  • Methodological Answer : Cross-reference synthetic conditions and analytical methods:

  • Melting Point Variations : May arise from polymorphic forms or impurities. Recrystallize in different solvents (e.g., ethanol vs. hexane) and compare DSC thermograms.
  • NMR Shifts : Ensure deuterated solvents are dry and free from acidic protons. Calibrate using internal standards (e.g., TMS).
  • Contradictory MS Fragmentation Patterns : Validate using high-resolution mass spectrometry (HRMS) and isotope pattern matching .

Experimental Design Considerations

Q. What precautions are necessary for handling this compound due to its halogenated structure?

  • Methodological Answer :

  • Toxicity : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Light Sensitivity : Store in amber vials under argon, as brominated thiophenes may degrade under UV light.
  • Waste Disposal : Neutralize reaction byproducts (e.g., HBr) with aqueous NaHCO3_3 before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate
Reactant of Route 2
Methyl 4,5-dibromo-3-fluorothiophene-2-carboxylate

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